N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine class, characterized by a 7-membered oxazepine ring fused to two benzene moieties. The structure features:
- Ethyl group at position 10.
- Oxo group at position 11.
Oxidation steps using H₂O₂ in acetic acid are common for introducing sulfoxide/sulfone groups in related thiazepines .
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-26-20-9-4-5-10-22(20)29-21-12-11-18(15-19(21)24(26)28)25-23(27)14-17-8-6-7-16(2)13-17/h4-13,15H,3,14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHABCUOFSHDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available dibenzo[b,f][1,4]oxazepine derivatives.
Step 1 Alkylation: The dibenzo[b,f][1,4]oxazepine core is alkylated using ethyl halides under basic conditions to introduce the ethyl group at the 10-position.
Step 2 Oxidation: The resulting intermediate is then oxidized to form the ketone at the 11-position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Step 3 Amidation: The final step involves the reaction of the oxidized intermediate with m-tolylacetic acid chloride in the presence of a base such as triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the ethyl group or the ketone moiety.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or further oxidized ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemistry: Study of its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Drug Development: Exploration of its efficacy and safety as a drug candidate for treating various diseases, including neurological disorders and cancers.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic compounds.
Agriculture: Potential application as a pesticide or herbicide due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide exerts its effects would depend on its specific application. In pharmacology, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure suggests it could engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Heteroatom Variation: Oxazepine vs. Thiazepine Analogues
Key Differences :
Substituent Modifications on the Acetamide Side Chain
Structure-Activity Relationship (SAR) :
Modifications on the Dibenzoheterocyclic Core
Impact of Alkyl Chain Length :
Enantiomeric and Chiral Considerations
- N-(4-Cyanobenzyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(R)-oxide ((R)-58) was separated via chiral HPLC, highlighting the importance of stereochemistry in receptor binding .
Physicochemical and Pharmacokinetic Properties
Notes:
Q & A
Q. Purity Assurance :
- Analytical Techniques : HPLC (≥95% purity threshold) with C18 columns and UV detection at 254 nm .
- Spectroscopic Confirmation : ¹H/¹³C NMR to verify substituent positions; IR for functional group validation (e.g., amide C=O stretch at ~1650 cm⁻¹) .
What experimental strategies identify biological targets in anti-inflammatory studies?
Q. Advanced Target Identification
- Flow Cytometry : Quantify inhibition of IL-1β-induced ICAM-1/VCAM-1 expression in endothelial cells (e.g., HMEC-1) .
- Dose-Response Analysis : Establish IC₅₀ values using gradient concentrations (e.g., 0.1–50 µM) and compare with structural analogs (e.g., BT3) to isolate pharmacophores .
- Molecular Docking : Screen against inflammatory targets (e.g., JAK/STAT or NF-κB pathways) using software like AutoDock Vina .
How does the compound interact with dopamine receptors, and what assays validate this mechanism?
Q. Mechanistic Studies
- Radioligand Binding Assays : Compete with [³H]spiperone for D2 receptor binding in transfected HEK293 cells .
- Functional Assays : Measure cAMP accumulation post-treatment (D2 receptors are Gi-coupled; expect cAMP reduction) .
- Structural Analog Analysis : Compare with known D2 antagonists (e.g., risperidone) to infer binding motifs (e.g., sulfonamide/acetamide positioning) .
How are structural contradictions in solubility and stability resolved across studies?
Q. Data Reconciliation Methodology
- Controlled Solubility Testing : Use standardized buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) with nephelometry .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .
What in vivo models assess therapeutic potential for neurological disorders?
Q. Pharmacological Profiling
- MPTP-Induced Parkinson’s Model : Administer compound (10–50 mg/kg, oral) to mice and evaluate motor function via rotarod .
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and brain permeability using LC-MS/MS .
- Histopathology : Post-mortem striatal dopamine quantification via HPLC-ECD .
How can structure-activity relationship (SAR) studies optimize anti-inflammatory efficacy?
Q. Advanced SAR Strategies
- Substituent Modification : Replace m-tolyl with fluorophenyl to enhance metabolic stability ; alkyl chain elongation at 10-position to improve lipophilicity .
- In Silico Modeling : Use Schrödinger’s Glide to predict binding affinity for ICAM-1 regulatory kinases .
- In Vitro Validation : Test analogs in THP-1/HMEC-1 adhesion assays with TNF-α stimulation .
What analytical techniques confirm structural integrity post-synthesis?
Q. Comprehensive Characterization
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₄H₂₁N₂O₄S requires m/z 433.1224) .
- X-ray Crystallography : Resolve dihedral angles of the dibenzooxazepine core (e.g., 15–20° twist for optimal receptor fit) .
- 2D NMR : COSY and NOESY to assign stereochemistry and confirm substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
